3,5-Dimethoxyaniline
Overview
Description
3,5-Dimethoxyaniline is a chemical compound that serves as a monomer for various polymer syntheses. It is characterized by the presence of two methoxy groups attached to an aniline ring, specifically at the 3 and 5 positions. This structure imparts unique electronic properties to the compound, making it a valuable precursor in the synthesis of materials with specific functionalities, such as conducting polymers and copolymers with applications in electronics and materials science.
Synthesis Analysis
The synthesis of polymers based on 3,5-dimethoxyaniline has been achieved through various methods. For instance, poly(3,5-dimethoxyaniline) hollow microspheres were synthesized using an interfacial polymerization approach with camphorsulfonic acid as the doping agent, resulting in materials with narrow size distribution and uniform shape . Another synthesis method involves the electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes, which enhances the oxidation of glutamic acids . Additionally, a green chemistry approach has been used to synthesize nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity .
Molecular Structure Analysis
The molecular structure of 3,5-dimethoxyaniline derivatives has been characterized using various spectroscopic techniques. For example, N-(3,5-Dimethoxyphenyl)benzamide, a derivative, was prepared and its structure was analyzed, revealing an almost planar dimethoxyphenyl–amide segment and specific intermolecular interactions in the crystal . Although not directly related to 3,5-dimethoxyaniline, studies on 3,4-dimethoxyaniline provide insights into the vibrational structure and theoretical calculations that could be analogous to 3,5-dimethoxyaniline .
Chemical Reactions Analysis
The reactivity of 3,5-dimethoxyaniline has been explored in the context of polymer synthesis and modification. The compound's electron-donating methoxy groups facilitate its polymerization and the formation of copolymers with various properties. For instance, a copolymer of 2,5-dimethoxyaniline and 2,5-diaminobenzenesulfonic acid exhibited a cross-linking structure beneficial for the deposition of platinum, which is advantageous for methanol oxidation applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 3,5-dimethoxyaniline are influenced by the presence of the methoxy groups and the polymerization method. Poly(2,5-dimethoxyaniline) synthesized by cyclic voltammetry showed capacitor-like behavior and a maximum conductivity of 0.35 S cm^-1, although it exhibited limited stability in acidic solution . The electrochemical synthesis of poly(2,5-dimethoxyaniline) on glassy carbon electrodes demonstrated the potential for detecting chiral molecules of glutamic acid, with good reproducibility and a linear relationship between anodic peak currents and glutamic acid concentration .
Scientific Research Applications
1. Novel and Highly Regioselective Friedel-Crafts Alkylation
3,5-Dimethoxyaniline is used in a novel, highly regioselective Friedel-Crafts alkylation process. This method produces p-alkyl 3,5-dimethoxyanilines by reacting aldehydes with 3,5-dimethoxyaniline, showing high regioselectivity, simplicity, and adaptability to various aldehydes. This reaction is significant in preparing 4-substituted 3,5-dimethoxyanilines with potential pharmacological interest (Augustine et al., 2008).
2. Synthesis of Nanostructured Poly(2,5-Dimethoxyaniline)
Nanostructured poly(2,5-dimethoxyaniline) with high electrical conductivity and charge storage capacity is synthesized through chemical oxidative polymerization. This process uses a mild oxidizing system, contributing to green chemistry and material science (Jain et al., 2010).
3. Electrochemical Detection of Glutamic Acids
Electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes enhances the oxidation of glutamic acids. This method demonstrates the potential of using these modified electrodes for differentiating glutamic acid chiral molecules, indicating applications in chemical sensing and analysis (Zeng et al., 2019).
4. Two-Dimensional Nanosheets for Electrochemical Capacitors
2D poly(2,5-dimethoxyaniline) nanosheets have been designed as pseudo-capacitive electrodes for supercapacitors. These nanosheets offer large specific capacitance and remarkable retention at high rates, highlighting their application in advanced energy storage devices (Yuan et al., 2014).
5. Spectroscopic Analysis and Quantum Chemical Calculations
3,4-dimethoxyaniline, a closely related compound, has been studied for its molecular and vibrational structure using Fourier transform infrared and Raman spectra. These studies provide insights into the molecular characteristics relevant to further chemical applications and analysis (Sundaraganesan et al., 2008).
6. Hollow Microsphere Synthesis
Poly(3,5-dimethyoxyaniline) hollow microspheres have been synthesized through interfacial polymerization, demonstrating potential applications in material science and nanotechnology due to their unique structure and properties (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGWPVJGDABME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065018 | |
Record name | 3,5-Dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyaniline | |
CAS RN |
10272-07-8 | |
Record name | 3,5-Dimethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10272-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9DUH84WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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